21-Dehydro-6beta-methyl Prednisone
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Overview
Description
21-Dehydro-6beta-methyl Prednisone is a synthetic corticosteroid with the molecular formula C21H26O6 and a molecular weight of 374.43 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is part of the broader class of corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties.
Preparation Methods
The synthesis of 21-Dehydro-6beta-methyl Prednisone involves several steps, starting from precursor molecules such as diosgenin. The process typically includes hydroxylation, dehydrogenation, and esterification reactions . Industrial production methods often utilize microbial transformation and enzymatic processes to achieve the desired product . For example, the preparation of prednisolone, a related compound, involves the oxidation of hydroxyl groups and subsequent reduction and esterification reactions .
Chemical Reactions Analysis
21-Dehydro-6beta-methyl Prednisone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Esterification: This involves the reaction of the hydroxyl group with carboxylic acids or their derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
21-Dehydro-6beta-methyl Prednisone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in preclinical studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: Applied in the development of new corticosteroid-based drugs and formulations
Mechanism of Action
The mechanism of action of 21-Dehydro-6beta-methyl Prednisone involves binding to the glucocorticoid receptor, a ligand-induced transcription factor . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound also affects various signaling pathways, including the NF-κB and MAP kinase pathways, which are involved in the regulation of immune responses .
Comparison with Similar Compounds
21-Dehydro-6beta-methyl Prednisone can be compared to other corticosteroids such as prednisone, prednisolone, and dexamethasone. These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their potency, duration of action, and side effect profiles . For example:
Prednisone: An intermediate-acting corticosteroid with a potency four times that of hydrocortisone.
Prednisolone: Similar to prednisone but with a slightly different pharmacokinetic profile.
Dexamethasone: A long-acting corticosteroid with a potency about 25 times higher than hydrocortisone
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other corticosteroids .
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
QGYYQEUNJGLGLW-UJXAPRPESA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O |
Origin of Product |
United States |
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